![molecular formula C19H22N4O3 B2753115 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1448132-58-8](/img/structure/B2753115.png)
1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[5,1-b][1,3]oxazine core, which is a bicyclic system containing a pyrazole ring fused with an oxazine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified.Scientific Research Applications
Synthesis and Pharmacological Potential
The scientific research surrounding the compound 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone has primarily focused on its synthesis and potential pharmacological applications. A noteworthy study involved the development of σ1 receptor (σ1R) antagonists, highlighting a compound with significant aqueous solubility and promising pharmacokinetic profiles for pain management applications. This compound exhibited antinociceptive properties in various models, underscoring its potential as a clinical candidate for treating pain (Díaz et al., 2020).
Antimicrobial and Antifungal Activities
Research has also delved into the antimicrobial and antifungal capabilities of related compounds. One study synthesized novel pyrazole and isoxazole derivatives, testing them for antibacterial and antifungal activities. These compounds showed significant efficacy against various bacterial strains and fungi, indicating their potential as antibacterial and antifungal agents (Sanjeeva et al., 2022).
Antibacterial, Antifungal, and Cytotoxic Activities
Another investigation into azole-containing piperazine derivatives revealed their moderate to significant antibacterial and antifungal activities. Certain compounds exhibited broad-spectrum antimicrobial efficacy, comparable to standard drugs, and showed potential cytotoxic activities against specific cell lines, suggesting their application in developing new antimicrobial agents (Gan et al., 2010).
Electrochemical Synthesis and Applications
The electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone showcases the compound's utility in synthesizing new materials. This method leverages electrochemically generated intermediates for Michael addition reactions, demonstrating the compound's versatility in organic synthesis and potential pharmacological applications (Amani & Nematollahi, 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines , which have been reported to exhibit a wide range of biological activities . .
Biochemical Pathways
Pyrazolo[5,1-b][1,3]oxazine derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple pathways
Result of Action
Based on the reported biological activities of related pyrazolo[5,1-b][1,3]oxazine derivatives , it may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, or kinase inhibitory effects.
properties
IUPAC Name |
1-[4-[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14(24)15-3-5-16(6-4-15)21-8-10-22(11-9-21)19(25)17-13-18-23(20-17)7-2-12-26-18/h3-6,13H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPJBCLUBLCKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

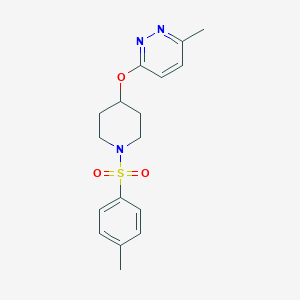
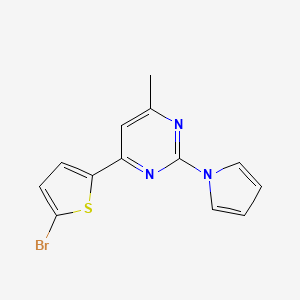

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
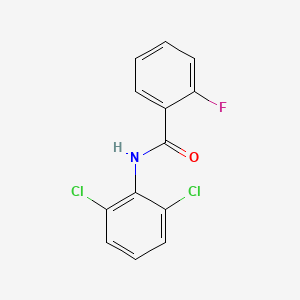
![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)
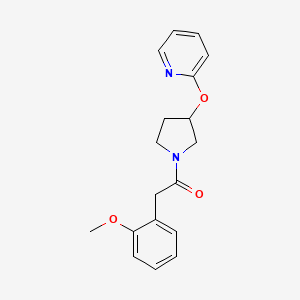

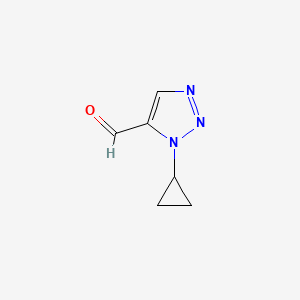
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)
